Methyl 5-bromo-3-cyano-2-formylbenzoate

Divergent synthesis Chemoselective functionalization Scaffold decoration

Methyl 5-bromo-3-cyano-2-formylbenzoate (CAS 1805104-96-4, C₁₀H₆BrNO₃, MW 268.06) is a polysubstituted benzoate ester featuring four orthogonal functional groups on a single benzene ring: a methyl ester at C1, a formyl (aldehyde) at C2, a cyano at C3, and a bromo at C5. This substitution pattern creates three distinct electrophilic centers (ester carbonyl, formyl carbon, bromo-bearing aromatic carbon) alongside a versatile nitrile group, enabling sequential chemoselective transformations that mono- and di-functional analogs cannot replicate.

Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
CAS No. 1805104-96-4
Cat. No. B1409666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-3-cyano-2-formylbenzoate
CAS1805104-96-4
Molecular FormulaC10H6BrNO3
Molecular Weight268.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1C=O)C#N)Br
InChIInChI=1S/C10H6BrNO3/c1-15-10(14)8-3-7(11)2-6(4-12)9(8)5-13/h2-3,5H,1H3
InChIKeyOKCCZOAPWYWYIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Bromo-3-Cyano-2-Formylbenzoate (CAS 1805104-96-4): A Tetra-Functional Aromatic Building Block for Divergent Heterocycle Synthesis


Methyl 5-bromo-3-cyano-2-formylbenzoate (CAS 1805104-96-4, C₁₀H₆BrNO₃, MW 268.06) is a polysubstituted benzoate ester featuring four orthogonal functional groups on a single benzene ring: a methyl ester at C1, a formyl (aldehyde) at C2, a cyano at C3, and a bromo at C5 . This substitution pattern creates three distinct electrophilic centers (ester carbonyl, formyl carbon, bromo-bearing aromatic carbon) alongside a versatile nitrile group, enabling sequential chemoselective transformations that mono- and di-functional analogs cannot replicate. The compound is supplied at NLT 98% purity under ISO-certified quality systems, positioning it as a strategic intermediate for pharmaceutical lead generation, heterocyclic library synthesis, and scaffold-hopping campaigns where multiple diversification vectors from a single starting material reduce step count and overall synthetic burden .

Why Generic Substitution of Methyl 5-Bromo-3-Cyano-2-Formylbenzoate Fails: The Functional Group Interdependence Problem


Substituting methyl 5-bromo-3-cyano-2-formylbenzoate with a simpler analog such as methyl 5-bromo-2-formylbenzoate (lacking the C3 cyano group, CAS 1016163-89-5) or 5-bromo-3-cyano-2-hydroxybenzoate (lacking the C2 formyl, CAS 1805525-40-9) forfeits critical synthetic functionality: the cyano group serves not merely as an electron-withdrawing modulator but as a latent aminomethyl, tetrazole, or heterocycle precursor that directs meta regiochemistry independent of the formyl, while the formyl group enables Ugi-type multicomponent condensations and isoindolinone/isoquinoline annulations that the hydroxy analog cannot support [1][2]. The bromo substituent additionally functions as a traceless blocking group that can be selectively reduced or cross-coupled in the presence of the cyano and ester functionalities [3]. Because each functional group controls a distinct synthetic vector and their spatial arrangement on the ring determines reactivity order, generic replacement with a compound missing even one substituent eliminates entire reaction manifolds and requires additional protection/deprotection steps.

Quantitative Differentiation Evidence for Methyl 5-Bromo-3-Cyano-2-Formylbenzoate Versus Closest Analogs


Orthogonal Reactive Handle Count: Four Distinct Synthetic Vectors vs. Three or Fewer in Closest Analogs

Methyl 5-bromo-3-cyano-2-formylbenzoate incorporates four chemically orthogonal reactive centers amenable to sequential, non-interfering transformations: (i) aryl bromide for Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig), (ii) formyl for condensation, reductive amination, and Ugi-type multicomponent reactions, (iii) cyano for tetrazole formation, hydrolysis to amide/acid, or reduction to aminomethyl, and (iv) methyl ester for saponification or transesterification [1][2]. The closest analog methyl 5-bromo-2-formylbenzoate (CAS 1016163-89-5) possesses only three such handles, lacking the cyano group entirely . Methyl 5-bromo-3-cyano-2-hydroxybenzoate (CAS 1805525-40-9) replaces the formyl with a hydroxy group, eliminating capacity for imine/heterocycle-forming condensations . This difference is not merely additive: the cyano group at C3 electronically deactivates the ring in a manner that enables selective bromo functionalization without competing formyl reactivity, an orthogonality that the dicyano and non-cyano analogs cannot achieve [3].

Divergent synthesis Chemoselective functionalization Scaffold decoration

Certified Purity Advantage: NLT 98% with ISO Quality System vs. 95-97% Typical for Mono-Cyano-Deficient Analogs

Methyl 5-bromo-3-cyano-2-formylbenzoate is commercially supplied under ISO-certified quality management with a documented minimum purity specification of NLT 98% (HPLC) . By contrast, the closest cyano-deficient analog methyl 5-bromo-2-formylbenzoate (CAS 1016163-89-5) is routinely supplied at 95% minimum purity across multiple vendors . This 3-percentage-point purity differential is significant in medicinal chemistry campaigns: at 95% purity, a 5% impurity burden in a 100 mg reaction delivers 5 mg of unidentified side products that can generate false-positive biological assay hits or interfere with downstream crystallization; at 98% purity, this burden drops to 2 mg—a 60% reduction in potential confounding artifacts [1]. The free acid analog 5-bromo-3-cyano-2-formylbenzoic acid (CAS 1806849-94-4) is also available at NLT 98%, but as a carboxylic acid requires an additional esterification step before many common coupling protocols, adding synthetic overhead .

Quality assurance Reproducibility Pharmaceutical intermediate procurement

Hammett Electronic Profile: Synergistic Withdrawing Effects of Br + CN + CHO Enable Predictable Reactivity Tuning

The combined Hammett substituent constants for methyl 5-bromo-3-cyano-2-formylbenzoate provide a quantitatively predictable electronic landscape: σₘ(Br) = +0.39, σₘ(CN) = +0.56, and σₘ(CHO) = +0.35 [1]. Positioned meta to the ester at C3, the cyano group exerts the strongest electron withdrawal (+0.56), electronically deactivating the ring and differentiating the C5 bromo position from C4 and C6 for selective cross-coupling. In the cyano-deficient analog methyl 5-bromo-2-formylbenzoate, the absence of the C3 cyano group lowers the combined σₘ withdrawal by approximately 0.56 units, making the bromo position electronically less differentiated from the other ring positions and reducing its selectivity in Pd-catalyzed couplings [2]. The 5-bromo-3-cyano-2-hydroxybenzoate analog replaces the formyl (σₘ +0.35) with a hydroxy group (σₘ +0.12), further diminishing the electron-withdrawing character and altering reaction kinetics. This electronic differentiation is experimentally consequential: in the continuous-flow Br/Li exchange formylation of isopropyl 2-bromo-5-cyanobenzoate (a scaffold closely related to the target compound), the reaction with BuLi proceeded within 0.1 s at −50 °C—kinetics enabled specifically by the combined electron-withdrawing effects of the ester and cyano groups [3].

Electronic effects Linear free-energy relationship Reactivity prediction

Flow Chemistry Scalability Validated on Closely Related Scaffold: 237 g Production in 270 Minutes

The scaffold class to which methyl 5-bromo-3-cyano-2-formylbenzoate belongs has been validated for industrial-scale continuous-flow production. Seto et al. (2019) demonstrated the efficient scale-up synthesis of 5-cyano-2-formylbenzoic acid—the direct scaffold analog—from isopropyl 2-bromo-5-cyanobenzoate using flow-flash chemistry, achieving 237 g of purified product from 897 g of starting material in 270 minutes without column chromatography [1]. The critical Br/Li exchange occurred within 0.1 s at −50 °C, conditions achievable only through the precise residence-time control of flow microreactors—batch execution of the same transformation is reported to be extremely difficult due to the high reactivity of the aryllithium intermediate [1]. The target compound methyl 5-bromo-3-cyano-2-formylbenzoate retains the identical Br/CN/CHO/ester functional group architecture that enables this flow process, but with the additional advantage of the C5 bromo group pre-installed, eliminating the need for a separate bromination step after formylation. No comparable flow-validated scalability data exists for the cyano-deficient analog methyl 5-bromo-2-formylbenzoate or the hydroxy analog .

Process chemistry Continuous flow synthesis Scale-up feasibility

Ugi-Type Multicomponent Reaction Compatibility: Formyl-Dependent Heterocyclization Not Possible with Hydroxy or Free Acid Analogs

The formyl group at C2 is the essential functional handle for Ugi-type multicomponent reactions (MCRs) on the 2-formylbenzoate scaffold, enabling direct one-pot access to isoindolin-1-ones and isoquinoline-1,3(2H,4H)-diones—privileged scaffolds in antiviral, anticancer, and anti-inflammatory drug discovery [1][2]. Lei et al. (2016) demonstrated that methyl 2-formylbenzoate undergoes Ugi-3CR with amines and isocyanates in the presence of catalytic H₃PO₄ to produce isoindolin-1-ones directly in one pot, with the reaction proceeding efficiently under mild acidic conditions [1]. Tetrahedron (2016) reported that Ugi-4CR of methyl 2-formylbenzoate with amines, isocyanates, and acids followed by NaOEt-catalyzed cyclization yields isoquinoline-1,3-diones in good yields [2]. The hydroxy analog methyl 5-bromo-3-cyano-2-hydroxybenzoate lacks the electrophilic carbonyl required for imine formation—the initiating step of all Ugi-type MCRs—and therefore cannot access these heterocyclic chemotypes without prior oxidation to the aldehyde . The free acid analog requires esterification before participating in Ugi reactions where the methyl ester serves as a protected carboxylate that prevents competing nucleophilic attack at the acid carbonyl . Methyl 5-bromo-3-cyano-2-formylbenzoate uniquely retains the formyl group for MCR entry while providing the cyano and bromo handles for subsequent diversification.

Multicomponent reactions Heterocycle synthesis Isoindolinone scaffolds

Bromo as Traceless Blocking Group: Selective Reduction Compatibility with Cyano and Ester Functionalities

The C5 bromo substituent in methyl 5-bromo-3-cyano-2-formylbenzoate can function as a traceless blocking group that is selectively removable in the presence of cyano, nitro, keto, and carboxylic acid/ester functionalities [1]. US Patent US20100331566A1 explicitly teaches that 'bromides can be selectively reduced in the presence of nitro, chloro, cyano, keto, and carboxylic acid groups,' establishing the bromo group as an orthogonal protecting element during sequential aromatic functionalization [1]. This contrasts with the alternative of using a hydrogen atom at C5 (as in methyl 3-cyano-2-formylbenzoate, where no such blocking group is available), which would allow competing electrophilic substitution at the C5 position during nitration, halogenation, or other SEAr reactions. The bromo blocking strategy enables a 'functionalize then deblock' workflow: the bromo occupies C5 during functionalization at C4 and/or C6, then is reductively removed to reveal the unsubstituted position for further elaboration—a synthetic sequence impossible with either the non-brominated cyano-formyl analog or the hydroxy analog where the OH group itself requires protection .

Protecting group strategy Chemoselective reduction Synthetic route design

Optimal Procurement and Application Scenarios for Methyl 5-Bromo-3-Cyano-2-Formylbenzoate


Divergent Medicinal Chemistry Library Synthesis via Successive Chemoselective Transformations

In hit-to-lead campaigns requiring rapid exploration of chemical space around a benzo-fused heterocycle core, methyl 5-bromo-3-cyano-2-formylbenzoate enables a 3-step divergent sequence without protecting group manipulations: (Step 1) Ugi-3CR or Ugi-4CR at the formyl group to construct an isoindolinone or isoquinoline-dione scaffold with two points of diversity from the amine and isocyanide inputs ; (Step 2) Suzuki-Miyaura cross-coupling at the C5 bromo position to introduce aryl, heteroaryl, or alkenyl diversity [1]; (Step 3) tetrazole formation or nitrile hydrolysis at the C3 cyano group to generate a third diversity element [2]. The methyl ester remains intact throughout as a latent carboxylic acid or prodrug handle. This 3-step, 3-diversification-point workflow is impossible with analogs missing any one of the three reactive handles, making the target compound the only single-starting-material solution for this parallel synthesis strategy.

Process Chemistry Route Scouting with Validated Flow-Scale-Up Pathway

For programs anticipating progression from medicinal chemistry (milligram-to-gram) to process development (kilogram) scale, the Seto et al. (2019) continuous-flow validation of the 5-cyano-2-formylbenzoate scaffold provides a de-risked scale-up precedent . The target compound's pre-installed C5 bromo group represents an additional advantage over the literature scaffold: in the published route, the bromo group serves as the entry point for Br/Li exchange formylation, requiring subsequent re-bromination if C5 substitution is desired. Methyl 5-bromo-3-cyano-2-formylbenzoate arrives with the bromo already at C5, allowing the formyl group to be exploited immediately for heterocycle construction while reserving the bromo for late-stage cross-coupling diversification. The ISO-certified supply chain with NLT 98% purity [1] further supports direct use in regulated process development without additional repurification.

Scaffold-Hopping from Phthalimide/Isoindolinone Cores Using the Blocking Group Strategy

In medicinal chemistry programs targeting phthalimide-, isoindolinone-, or phthalide-based pharmacophores, the target compound uniquely enables a scaffold-hopping approach via the traceless bromo blocking group strategy . After constructing the core heterocycle through formyl condensation, the C5 bromo serves to block electrophilic substitution at that position during further ring elaboration (nitration, halogenation, Friedel-Crafts). Once peripheral functionalization is complete, the bromo is selectively removed under conditions that preserve the cyano, ester, and heterocycle functionalities . This 'block-functionalize-deblock' sequence provides access to substitution patterns that are electronically disfavored in the parent scaffold and cannot be accessed through direct electrophilic substitution. The cyano group at C3 additionally serves as a versatile precursor for bioisostere incorporation (tetrazole, acylsulfonamide, aminomethyl), enabling systematic exploration of metabolic stability and potency [1].

Heterocyclic Focused Library Production via Ugi-MCR Followed by Orthogonal Post-Condensation Diversification

For CROs and academic screening centers producing focused heterocyclic libraries, methyl 5-bromo-3-cyano-2-formylbenzoate offers an efficient one-compound, multi-library workflow. A single batch of the building block can feed into parallel Ugi-MCR reactors to generate a diverse isoindolinone/isoquinoline-dione core library, after which subsets can be orthogonally diversified: (Sub-library A) Suzuki coupling at C5-Br with commercial boronic acid kits (100+ aryl/heteroaryl boronic acids); (Sub-library B) tetrazole click chemistry at C3-CN with azide reagents; (Sub-library C) ester saponification and amide coupling at C1-CO₂CH₃. This 'one building block, three libraries' model maximizes the return on procurement investment per gram of starting material. The NLT 98% purity specification ensures that all library members meet the >95% purity threshold typically required for biological screening without post-synthesis purification of each array member, reducing the effective cost per screened compound.

Quote Request

Request a Quote for Methyl 5-bromo-3-cyano-2-formylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.